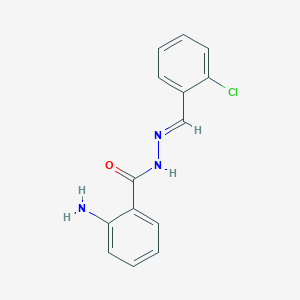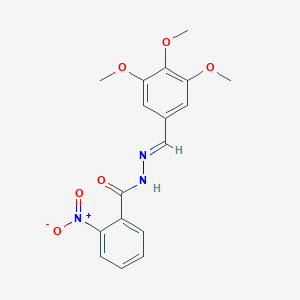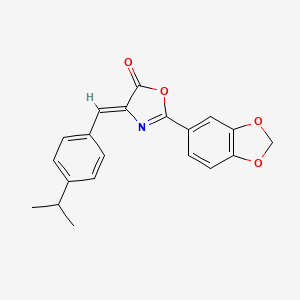![molecular formula C20H29N5O2 B5595130 4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like the one mentioned often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions. This can include the formation of rings, such as the 1,2,4-triazole, and the attachment of functional groups, such as dimethylamino and piperidinyl groups, in specific positions to achieve the final molecule. The synthesis of related compounds, such as 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, involves condensation reactions, which could be indicative of similar strategies used in synthesizing the compound (Vosooghi et al., 2010).
Molecular Structure Analysis
The molecular structure of complex organic molecules is determined using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques allow for the determination of the connectivity of different atoms within the molecule and the configuration of its functional groups. For compounds like 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines, structural analysis confirms the arrangement of rings and substituents, which is crucial for understanding the molecule's reactivity and properties (Sadek et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of a molecule like "4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol" would be influenced by its functional groups. The presence of a triazole ring suggests potential for engaging in nucleophilic substitution reactions, while the dimethylamino group could be involved in electron-donating effects, influencing the molecule's overall reactivity. Compounds with similar functional groups have been explored for their potential in creating novel reactions and for their biological activities, indicating a broad range of chemical properties (Gomaa et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of organic compounds are significantly influenced by their molecular structure. The presence of specific functional groups, such as dimethylamino or piperidinyl, can affect the compound's polarity, boiling point, and solubility in different solvents. Theoretical and experimental studies, like those on alkylaminophenol compounds, provide insights into these properties through computational chemistry and laboratory techniques, offering a foundation for predicting the behavior of new compounds (Ulaş, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participating in specific chemical reactions, are key to understanding a compound's utility in various applications. The structure of the molecule, particularly the electron-donating or withdrawing nature of its substituents, influences these properties. Research on related molecules, such as sulfonamide-derived compounds, provides insight into how structural variations affect chemical behavior and biological activity (Chohan & Shad, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-23(2)14-18-21-22-20(24(18)3)16-10-12-25(13-11-16)19(27)9-6-15-4-7-17(26)8-5-15/h4-5,7-8,16,26H,6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGABQBOJMKDLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)
![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)
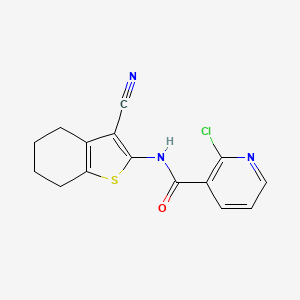
![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)
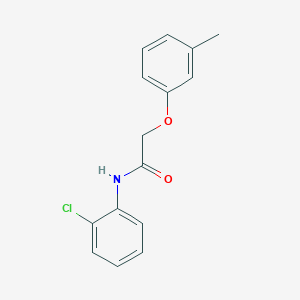
![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5595088.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)
